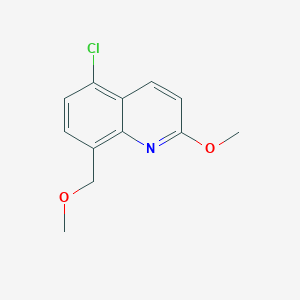
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methoxymethyl group at the 8-position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-8-(methoxymethyl)quinoline can be achieved through various synthetic routes. One common method involves the alkylation of 5-chloro-8-methoxy-2-(bromomethyl)quinoline with methanol in the presence of a base . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Advanced purification techniques like recrystallization and chromatography are often employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinoline derivatives with hydroxyl groups.
Reduction: The chlorine atom can be reduced to form 2-methoxy-8-(methoxymethyl)quinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoline derivatives with hydroxyl groups.
Reduction: Formation of 2-methoxy-8-(methoxymethyl)quinoline.
Substitution: Formation of quinoline derivatives with substituted nucleophiles at the 5-position.
Aplicaciones Científicas De Investigación
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methoxy-8-(methoxymethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-8-methoxy-2-(bromomethyl)quinoline: Similar structure but with a bromomethyl group instead of a methoxymethyl group.
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline: Similar quinoline derivative with different substituents.
Uniqueness
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methoxymethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
591244-01-8 |
|---|---|
Fórmula molecular |
C12H12ClNO2 |
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-8-(methoxymethyl)quinoline |
InChI |
InChI=1S/C12H12ClNO2/c1-15-7-8-3-5-10(13)9-4-6-11(16-2)14-12(8)9/h3-6H,7H2,1-2H3 |
Clave InChI |
UGHONAYCNVGVSU-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C2C(=C(C=C1)Cl)C=CC(=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate](/img/structure/B14219387.png)
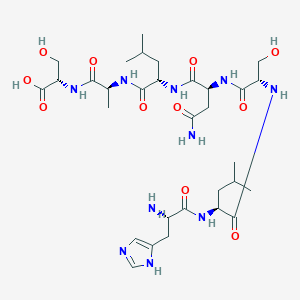
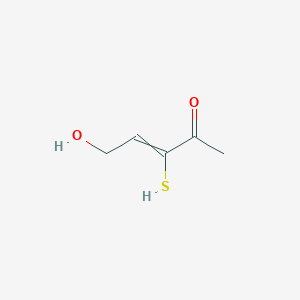
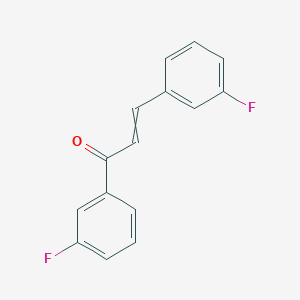
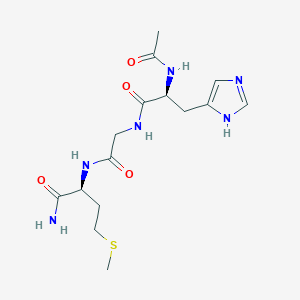
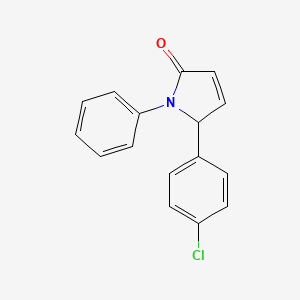
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)

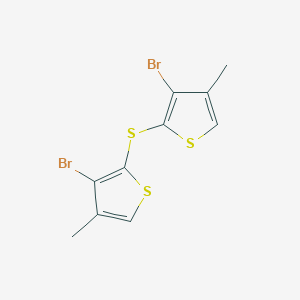
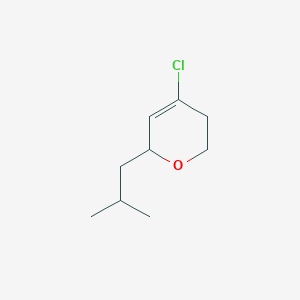
![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)

![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)

